Synthetic Precursor to a Confirmed PTP4A3 Inhibitor vs. Directly Active Analogs
2-Phenyl-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one is not the final biologically active molecule but is the direct synthetic precursor to 2-Phenylthieno[3,2-c]pyridin-4(5H)-one (P120310), a confirmed PTP4A3 phosphatase inhibitor . This contrasts with other compounds in the class, such as 7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione (JMS-053), which are pre-formed active inhibitors but offer a different scaffold for derivatization [1]. The differentiation is defined by its utility in a specific synthetic transformation rather than a direct biological readout.
| Evidence Dimension | Synthetic Utility |
|---|---|
| Target Compound Data | Key intermediate for synthesizing 2-Phenylthieno[3,2-c]pyridin-4(5H)-one (P120310), a PTP4A3 inhibitor. |
| Comparator Or Baseline | Comparator: 7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione (JMS-053). It is a direct, cell-active PTP4A3 inhibitor. |
| Quantified Difference | The target compound is a precursor requiring further oxidation to become the active PTP4A3 inhibitor. JMS-053 is a pre-formed, active thienopyridinedione. The core oxidation state differs (dihydro-4-one vs. a 4,6-dione with a 7-imino group). |
| Conditions | Context of synthesis of PTP4A3 phosphatase inhibitors for cancer research. |
Why This Matters
For procurement, selecting this intermediate enables the on-demand synthesis of P120310, allowing for greater experimental control over the timing and conditions of final inhibitor activation compared to purchasing a pre-formed, potentially less stable active inhibitor.
- [1] Gower, C. M., Thomas, J. R., Harrington, E., Murphy, J., Zhang, X., Sundaram, R. K., ... & Lazo, J. S. (2025). Next-Generation Cell-Active Inhibitors of the Undrugged Oncogenic PTP4A3 Phosphatase. Journal of Pharmacology and Experimental Therapeutics. View Source
